2-Bromobenzenesulfonamide
Overview
Description
2-Bromobenzenesulfonamide is an organic compound with the molecular formula C6H6BrNO2S. It is a derivative of benzenesulfonamide, where a bromine atom is substituted at the second position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Biochemical Pathways
Sulfonamides, a class of compounds to which 2-bromobenzenesulfonamide belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities suggest that the compound may play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Biochemical Analysis
Biochemical Properties
2-Bromobenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. One notable interaction is with carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. This compound acts as an inhibitor of this enzyme, thereby affecting the pH regulation within tumor cells
Cellular Effects
This compound has been observed to exert various effects on different cell types and cellular processes. In cancer cells, particularly breast cancer cell lines like MDA-MB-231 and MCF-7, it has demonstrated antiproliferative activity. This compound influences cell function by inducing apoptosis, altering cell signaling pathways, and affecting gene expression . It also impacts cellular metabolism, potentially by disrupting the normal metabolic flux and altering metabolite levels.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As an inhibitor of carbonic anhydrase IX, it binds to the active site of the enzyme, preventing its normal function in pH regulation This inhibition leads to a decrease in the enzyme’s activity, resulting in altered cellular processes
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as enzyme inhibition and antiproliferative activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues and organs. Threshold effects have been noted, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes influence the compound’s pharmacokinetics and overall bioavailability. Additionally, this compound may affect metabolic flux and alter metabolite levels, contributing to its biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues or cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications This localization can affect the compound’s interactions with biomolecules and its overall efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromobenzenesulfonamide can be synthesized through several methods. One common method involves the bromination of benzenesulfonamide. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the second position of the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different sulfonamide derivatives .
Scientific Research Applications
2-Bromobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It serves as a tool for studying enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: The parent compound without the bromine substitution.
4-Bromobenzenesulfonamide: A similar compound with bromine substituted at the fourth position.
2-Chlorobenzenesulfonamide: A compound with chlorine substituted at the second position instead of bromine.
Uniqueness
2-Bromobenzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the bromine atom at the second position can enhance its ability to participate in certain chemical reactions and affect its biological activity .
Properties
IUPAC Name |
2-bromobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFGGXNLZUSHHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384224 | |
Record name | 2-Bromobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92748-09-9 | |
Record name | 2-Bromobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic applications of 2-Bromobenzenesulfonamide highlighted in the research?
A1: The research demonstrates the utility of this compound as a versatile precursor for synthesizing benzosultams, a class of heterocyclic compounds with potential biological activity. Two specific reactions are highlighted:
- One-Pot Sonogashira Coupling-Cyclization: This method enables the regioselective synthesis of substituted benzosultams by reacting this compound with terminal alkynes. []
- Cross-Metathesis and Radical Cyclization: This approach involves functionalizing N-Alkyl-N-allyl-2-bromobenzenesulfonamides via cross-metathesis with alkenes, followed by radical cyclization to yield 4-substituted benzosultams. []
Q2: How does the structure of this compound influence its reactivity in the mentioned reactions?
A2: The presence of both the bromine atom and the sulfonamide group in this compound dictates its reactivity:
Q3: Are there any computational studies that provide insights into the reactions involving this compound?
A3: Yes, density functional theory (DFT) studies were employed to understand the regioselectivity observed in the one-pot Sonogashira coupling-cyclization reaction of this compound. [] These calculations help explain why specific isomers are preferentially formed, providing valuable information for designing future syntheses.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.